Product packaging for (2R)-1-(2-methoxyethyl)-2-methylpiperazine(Cat. No.:)

(2R)-1-(2-methoxyethyl)-2-methylpiperazine

Cat. No.: B13487254
M. Wt: 158.24 g/mol
InChI Key: WGOQNROQRIISTQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-(2-Methoxyethyl)-2-methylpiperazine is a chiral piperazine derivative intended for research and development purposes exclusively. This compound features a methoxyethyl side chain and a stereogenic methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research for creating novel bioactive molecules . Research Applications and Value: Piperazine derivatives are a significant class of compounds in medicinal chemistry. The core piperazine structure is known for its versatility and is frequently incorporated into molecules that interact with the central nervous system. For instance, the parent compound piperazine is a documented GABA receptor agonist, which causes flaccid paralysis in parasites . This mechanism suggests that this compound could serve as a key building block in neuroscience research, particularly in the design and synthesis of potential neuroactive compounds or ligands for neurotransmitter receptors. The specific (R)-enantiomer offers unique opportunities for studying stereospecific interactions in biological systems. Handling and Safety: Related piperazine and methoxyethyl-substituted compounds can be hazardous, with classifications indicating they may cause severe skin burns and eye damage . Researchers must handle this product with extreme care, using appropriate personal protective equipment. It is recommended to store this chemical in a cool, dark place under an inert atmosphere to maintain stability . Notice: This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic use and is absolutely not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B13487254 (2R)-1-(2-methoxyethyl)-2-methylpiperazine

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2R)-1-(2-methoxyethyl)-2-methylpiperazine

InChI

InChI=1S/C8H18N2O/c1-8-7-9-3-4-10(8)5-6-11-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

WGOQNROQRIISTQ-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CNCCN1CCOC

Canonical SMILES

CC1CNCCN1CCOC

Origin of Product

United States

Stereochemical Aspects and Chiral Pool Applications in 2r 1 2 Methoxyethyl 2 Methylpiperazine Research

Enantioselective Control in Piperazine (B1678402) Synthesis

Achieving control over the stereochemistry at the C-2 position is fundamental to the synthesis of (2R)-1-(2-methoxyethyl)-2-methylpiperazine. The preparation of chiral 2-methylpiperazine (B152721) and its derivatives can be approached through several primary strategies: the resolution of a racemic mixture using a chiral agent, building the molecule from a chiral starting material, or creating the chiral center through an asymmetric reaction researchgate.net.

Modern synthetic methods increasingly focus on asymmetric synthesis to avoid the inefficiencies of resolution. Methodologies for preparing enantiopure 2,6-methylated piperazines, which are structurally related to the target compound, include diastereoselective triflate alkylation and intramolecular Mitsunobu reactions to establish the desired stereochemistry researchgate.net. Another powerful technique is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This process yields highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines nih.gov. Furthermore, iridium-catalyzed processes have been developed for the stereospecific synthesis of C-substituted piperazines from imines under mild conditions, achieving excellent regio- and diastereoselective control nih.gov. These catalytic methods represent a straightforward and atom-economical approach to accessing complex chiral piperazine structures nih.gov.

The synthesis of piperazines can also be achieved through visible-light-promoted decarboxylative annulation, which allows for the creation of 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions using an iridium-based photoredox catalyst organic-chemistry.org. Such advanced strategies provide efficient pathways to chiral piperazine cores, which are essential for producing specific enantiomers like the (2R)-configured target compound.

In enantioselective synthesis, several factors critically influence the stereochemical outcome, specifically the enantiomeric excess (ee) and diastereomeric ratio (dr). The choice of catalyst, reagents, protecting groups, and reaction conditions can dramatically alter the selectivity of a transformation.

In the iridium-catalyzed synthesis of C-substituted piperazines, the addition of triphenylphosphine (PPh₃) to the catalyst was found to be crucial for controlling regioselectivity, favoring the six-membered piperazine ring over a five-membered imidazolidine byproduct acs.org. The reaction also proceeded with high diastereoselectivity, forming only a single diastereoisomer quantitatively acs.org. The electronic properties of the substrates are also significant; imines featuring electron-donating groups on the CH moiety and electron-withdrawing groups on the CH₂ moiety exhibit enhanced catalytic activity and reaction rates nih.gov.

Protecting group strategy also plays a role. In a multi-step synthesis of 3-substituted piperazine-2-acetic acid esters, the choice between 2-nitrobenzenesulfonyl (2-NsCl) and 4-nitrobenzenesulfonyl (4-NsCl) protecting groups was critical for the success of a key step nih.gov. Furthermore, reaction conditions such as temperature can prevent the formation of side products. For instance, performing a neutralization step at 0 °C after Boc deprotection was found to avoid the formation of an undesired five-membered lactam during a piperazine ring cyclization nih.gov.

FactorObservation/EffectContext/Reaction TypeSource
Catalyst/AdditiveAddition of PPh₃ provides divergent reaction pathway, controlling regioselectivity for piperazine formation.Iridium-catalyzed synthesis of C-substituted piperazines acs.org
Substrate ElectronicsElectron-donating groups on imine carbon and electron-withdrawing groups on adjacent CH₂ enhance reaction rate.Iridium-catalyzed synthesis of C-substituted piperazines nih.gov
Protecting GroupUse of 4-NsCl was successful where 2-NsCl failed in the nosylation of a key intermediate.Synthesis of phenyl-substituted piperazine nih.gov
TemperaturePerforming neutralization at 0 °C after Boc removal avoided the formation of a lactam side product.Piperazine ring cyclization nih.gov

Stereochemical Influence of the (2R)-Configuration on Reactivity and Biological Interactions

Chirality is a determining factor in pharmacology, as enantiomers of a drug often possess distinct pharmacokinetic and pharmacodynamic properties nih.gov. The specific (2R)-configuration of the methyl group in this compound is expected to have a profound influence on its biological activity by dictating how the molecule interacts with its target receptors. The three-dimensional arrangement of the substituents on the chiral piperazine scaffold is critical for the ligand-receptor interaction researchgate.net.

Piperazine derivatives are known to interact with a wide range of biological targets, including neurotransmitter receptors for serotonin (B10506), dopamine (B1211576), and glutamate researchgate.net. Studies on other chiral piperazines have shown that the position of the chiral center significantly affects biological outcomes. For instance, introducing chirality at the C2-position of the piperazine ring was found to be more favorable for agonist selectivity and efficacy at certain nicotinic acetylcholine receptors compared to chirality at the C3-position nih.gov.

The biological activities of piperazine compounds often stem from the modulation of cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis researchgate.net. The precise stereochemistry of a molecule like this compound would determine the geometry of its binding to a target protein, influencing its ability to act as an agonist, antagonist, or modulator and thereby defining its therapeutic effect and potential researchgate.net. Therefore, controlling the synthesis to produce the single (2R)-enantiomer is crucial for ensuring therapeutic precision and optimizing potency and tolerability nih.gov.

Utilization of Alpha-Amino Acids as Chiral Precursors

The chiral pool, which consists of readily available, inexpensive, and enantiomerically pure natural products, is a cornerstone of asymmetric synthesis. Alpha-amino acids are particularly valuable chiral precursors for the synthesis of complex molecules, including carbon-substituted piperazines rsc.org. Their inherent chirality can be transferred to the target molecule, providing an efficient route to enantiopure compounds.

Homochiral amino acids have been successfully used to construct substituted piperazines. For example, chiral phenylglycine has served as the starting material for the synthesis of phenyl-substituted piperazines nih.gov. A general and efficient strategy involves transforming homochiral amino acids into 6-substituted piperazine-2-acetic acid esters as mixtures of diastereomers, which can then be separated chromatographically rsc.org. Similarly, N-acylated amino acids have been employed in the solid-phase synthesis of 1,2-disubstituted piperazines researchgate.net.

In the context of synthesizing the (2R)-2-methylpiperazine core, an amino acid such as (R)-Alanine would be an ideal chiral precursor. The synthetic strategy would involve coupling the amino acid with another component to build the diamine backbone, followed by cyclization and reduction steps to form the final piperazine ring. This approach leverages the stereocenter of the amino acid to directly install the desired (2R)-configuration at the C-2 position of the piperazine, obviating the need for chiral resolution or an asymmetric catalyst in the ring-forming steps. This method is highly adaptable and has been used to create libraries of diverse piperazine structures for drug discovery rsc.org.

Mechanistic Investigations of Chemical Transformations Involving the Piperazine Core of 2r 1 2 Methoxyethyl 2 Methylpiperazine

Reaction Mechanism Elucidation in Chiral Piperazine (B1678402) Synthesis

The synthesis of chiral piperazines, which are essential for creating stereochemically defined drug candidates, can be achieved through several advanced catalytic methods. One prominent approach is the asymmetric hydrogenation of pyrazine (B50134) derivatives. dicp.ac.cnrsc.org

A key transformation involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which are versatile intermediates. dicp.ac.cn Mechanistic studies suggest that this process involves a dynamic kinetic resolution. The reaction proceeds through the hydrogenation of two imine tautomers, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. The palladium catalyst facilitates the asymmetric addition of hydrogen, leading to the formation of the chiral piperazin-2-one (B30754) with high enantioselectivity. dicp.ac.cn These intermediates can then be reduced, for instance with lithium aluminium hydride (LiAlH₄), to yield the corresponding chiral piperazine without compromising the optical purity. dicp.ac.cn

Other synthetic routes build the chiral center from existing chiral materials or through resolution with a chiral reagent. researchgate.net For example, enantiopure 2,6-methylated piperazines have been synthesized using diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction as the key stereochemistry-defining step. researchgate.net

Role of Organic Catalysts in Piperazine Functionalization

Organic catalysts have emerged as powerful tools for the functionalization of the piperazine scaffold, offering sustainable and metal-free alternatives. mdpi.com N-Heterocyclic carbenes (NHCs) are effective in promoting various reaction modes, including the chemo- and regioselective activation of aldehydes for subsequent reactions with piperazine-containing substrates. researchgate.net

Piperazine-functionalized mesoporous polymers have also been developed as highly active and reusable organocatalysts. rsc.org These materials feature a high dispersion of piperazine active sites within an ordered mesoporous structure. This architecture minimizes steric hindrance and diffusion limitations, proving highly effective for reactions conducted in aqueous media. rsc.org The pure organic framework enhances surface hydrophobicity, which promotes the adsorption of organic reactants, while the covalent embedding of piperazine units prevents leaching of the active species, ensuring excellent durability and recyclability. rsc.org

Catalyst TypeReactionKey Mechanistic FeatureAdvantage
N-Heterocyclic Carbenes (NHCs)Aldehyde ActivationsUmpolung (polarity inversion) of aldehydesChemo- and regioselective functionalization researchgate.net
Piperazine-Functionalized PolymersKnoevenagel, CycloadditionHigh dispersion of active sites in a porous structureReusable, high activity in water rsc.org
Organic Photoredox CatalystsC-H AlkylationSingle Electron Transfer (SET) to generate radical cationsGreen, sustainable approach mdpi.com

Photochemical Methods in Piperazine Scaffold Construction

Photochemical methods, particularly visible-light photoredox catalysis, provide innovative and controlled pathways for C-H functionalization of the piperazine ring. mdpi.com These methods convert light energy into chemical energy to generate highly reactive intermediates. mdpi.com Common catalysts include transition metal complexes of iridium and ruthenium, as well as purely organic dyes, which offer a greener approach. mdpi.com

The general mechanism for C-H functionalization often begins with the photocatalyst, excited by visible light, oxidizing a nitrogen atom of the piperazine ring via a single electron transfer (SET). This creates an amine radical cation. mdpi.com Subsequent deprotonation at the α-position (the carbon adjacent to the nitrogen) generates an α-aminyl radical. This highly reactive radical can then couple with various reaction partners, such as Michael acceptors or heteroarenes, to form a new carbon-carbon bond. mdpi.com This strategy allows for the direct installation of substituents onto the carbon framework of the piperazine ring, a transformation that is challenging to achieve with traditional methods. mdpi.com

Regioselectivity and Chemoselectivity in Functionalization Reactions

Achieving regioselectivity (control over the position of functionalization) and chemoselectivity (selective reaction of one functional group in the presence of others) is a significant challenge in the synthesis of complex piperazine derivatives. durgapurgovtcollege.ac.inkhanacademy.org The presence of two nitrogen atoms in the piperazine ring can lead to side reactions or inhibit catalyst reactivity. mdpi.com

Advanced methods have been developed to control the site of functionalization. For C-H functionalization, the electronic differentiation between the two nitrogen atoms is key. mdpi.com By installing different substituents on each nitrogen, their electronic properties can be tuned. Density Functional Theory (DFT) calculations have been used to predict the ease of radical cation formation at each nitrogen. This model successfully predicts that the nitrogen atom showing the most significant change in electron density between its neutral and radical cation state will preferentially undergo α-alkylation. mdpi.com

Regio- and chemoselective metalations also provide a powerful route to highly functionalized pyrazine and piperazine systems. nih.gov The use of specific metalating agents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) allows for selective deprotonation at a specific position on the ring, which can then be trapped by an electrophile to introduce a new substituent with high regiochemical control. nih.gov

MethodSelectivity TypeMechanistic ControlOutcome
Photoredox C-H AlkylationRegioselectiveElectronic differentiation of the two nitrogen atomsFunctionalization at the α-position of the more easily oxidized nitrogen mdpi.com
Directed MetalationRegio- and ChemoselectiveUse of specific metalating agents (e.g., TMPMgCl·LiCl)Controlled introduction of electrophiles at a specific ring position nih.gov
Ligand-Controlled CouplingRegioselectiveChoice of phosphine (B1218219) ligands on a metal catalyst (e.g., Palladium)Can switch between direct and migratory coupling to functionalize different positions nih.gov

Computational Chemistry and Conformational Analysis of 2r 1 2 Methoxyethyl 2 Methylpiperazine

Theoretical Studies on Piperazine (B1678402) Ring Conformation and Flexibility

The conformational landscape of the piperazine ring is a critical determinant of its interaction with biological targets. Theoretical studies have established that the piperazine ring predominantly adopts a chair conformation, which is thermodynamically more stable than the boat or twist-boat conformations. nih.gov This preference is due to the minimization of torsional and steric strain.

For substituted piperazines, such as (2R)-1-(2-methoxyethyl)-2-methylpiperazine, the orientation of the substituents on the ring is a key factor. Substituents can occupy either axial or equatorial positions. In the case of 2-substituted piperazines, a notable preference for the axial conformation has been reported for 1-acyl and 1-aryl derivatives. nih.gov This axial preference can be further stabilized by intramolecular hydrogen bonding in certain cases. nih.gov

Table 1: Representative Conformational Energy Profile of a Substituted Piperazine

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair (Equatorial Substituent)0.0~55-60
Chair (Axial Substituent)2.5 - 4.0~55-60
Twist-Boat5.0 - 6.0Variable
Boat6.0 - 7.0Variable

Note: This table provides representative energy values for a monosubstituted piperazine ring to illustrate the energy differences between conformations. Actual values for this compound would require specific calculations.

Quantum Mechanical Calculations of Molecular Properties and Reactivity

Quantum mechanical (QM) calculations offer a detailed understanding of the electronic structure, molecular properties, and reactivity of this compound. researchgate.net Methods such as Density Functional Theory (DFT) are commonly employed for this purpose. mdpi.com For a related compound, 2-methylpiperazine (B152721), vibrational spectra have been computed using the B3LYP methodology, showing good agreement with experimental data. nih.gov

For this compound, QM calculations can predict a range of properties. The molecular geometry can be optimized to find the most stable conformation. The distribution of electron density can be visualized through the molecular electrostatic potential (MEP) map, which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The nitrogen atoms of the piperazine ring are expected to be nucleophilic centers.

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity.

Table 2: Calculated Molecular Properties of a Piperazine Derivative

PropertyCalculated ValueMethod/Basis Set
Dipole Moment1.5 - 2.5 DDFT/B3LYP/6-31G
HOMO Energy-6.0 to -7.0 eVDFT/B3LYP/6-31G
LUMO Energy1.0 to 2.0 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap7.0 to 9.0 eVDFT/B3LYP/6-31G

Note: The values in this table are typical for piperazine derivatives and serve as an illustrative example. Specific calculations for this compound are required for precise values.

Docking and Molecular Dynamics Simulations of Ligand-Target Interactions (Preclinical Focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in preclinical drug discovery to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein receptor or an enzyme. mdpi.comconnectjournals.comsemanticscholar.org

Molecular docking predicts the preferred orientation of a ligand when it binds to a target, forming a stable complex. nih.govresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For piperazine derivatives, docking studies have been instrumental in understanding their binding modes to various targets. nih.govijpsdronline.comacs.org

Following docking, MD simulations can be performed to study the dynamic behavior and stability of the ligand-target complex over time. researchgate.net MD simulations provide insights into the flexibility of both the ligand and the target, the stability of the binding pose predicted by docking, and the energetics of the binding process.

Table 3: Representative Output from a Molecular Docking and MD Simulation Study

ParameterDescriptionTypical Value/Observation
Docking Score (e.g., Glide Gscore)Predicted binding affinity-5 to -10 kcal/mol
Key Interacting ResiduesAmino acids in the target's binding site forming crucial interactionse.g., Asp110, Tyr334, Phe290
RMSD (Root Mean Square Deviation)Measure of the stability of the ligand's position during MD simulation< 2 Å for a stable complex
RMSF (Root Mean Square Fluctuation)Measure of the flexibility of individual residues in the target proteinHigher values indicate more flexible regions

Note: This table illustrates the type of data obtained from docking and MD simulations. The specific values and interacting residues would depend on the biological target of this compound.

Structure-Activity Relationship (SAR) Derivations from Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.comherts.ac.uk By developing QSAR models, it is possible to predict the activity of new, untested compounds and to understand the structural features that are important for activity. nih.gov

For a series of analogs of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity.

The insights gained from such models can guide the design of new derivatives with improved potency and selectivity. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent or altering the electronic properties of the piperazine ring leads to enhanced activity. These computational predictions can then be used to prioritize the synthesis of the most promising compounds.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Piperazine Analogs

Descriptor ClassExample DescriptorsInformation Encoded
ElectronicDipole moment, HOMO/LUMO energiesElectron distribution, reactivity
Steric/TopologicalMolecular weight, LogP, Molar refractivitySize, shape, hydrophobicity
3D DescriptorsPrincipal Moments of Inertia, Shadow IndicesThree-dimensional structure

Note: This table lists examples of descriptors that could be used in a QSAR study of compounds related to this compound.

Applications in Preclinical Medicinal Chemistry and Biological Target Engagement

Design Principles for Piperazine-Containing Compounds in Drug Discovery

The widespread use of the piperazine (B1678402) scaffold in drug discovery is attributed to several key design principles. nih.govresearchgate.net The two nitrogen atoms at positions 1 and 4 of the hexahydropyrazine ring provide convenient points for chemical modification, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. blumberginstitute.org These nitrogen atoms can be functionalized to introduce various substituents that can modulate a molecule's size, shape, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. nih.gov

The basicity of the piperazine nitrogens is a critical feature, as it allows for the formation of salts, which can enhance a compound's aqueous solubility and bioavailability. researchgate.net This is particularly advantageous for drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is often a prerequisite for efficacy. blumberginstitute.org The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, allows it to adapt to the topology of various binding sites. blumberginstitute.org The substituents on the nitrogen and carbon atoms can adopt either axial or equatorial positions, providing a three-dimensional arrangement of pharmacophoric elements that can be optimized for target engagement. blumberginstitute.org

In the context of (2R)-1-(2-methoxyethyl)-2-methylpiperazine, the (2R)-methyl group introduces a chiral center, which can lead to stereospecific interactions with its biological target. The 1-(2-methoxyethyl) substituent can influence the compound's polarity and hydrogen bonding potential, which can be critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

Exploration of Structure-Activity Relationships for Piperazine Derivatives

Structure-activity relationship (SAR) studies of piperazine derivatives have been instrumental in optimizing their therapeutic potential. nih.gov These studies systematically investigate how modifications to the piperazine core and its substituents affect a compound's biological activity. mdpi.comresearchgate.net For instance, the nature of the substituent at the N1 position can significantly impact a compound's affinity and selectivity for its target. In many arylpiperazine derivatives, this position is often occupied by an aromatic ring, which can engage in pi-stacking interactions with the target protein. nih.govmdpi.com

The substitution pattern on this aryl ring can further modulate activity. For example, in a series of arylpiperazine derivatives, the presence of a phenyl ring substituted at the 4-position of the piperazine ring showed strong cytotoxic activity against LNCaP prostate cancer cells. nih.gov Altering this aryl group to a benzyl or pyridine group did not improve the activity, highlighting the specific requirements of the binding pocket. nih.gov

The N4 position of the piperazine ring is another common site for modification. nih.gov N4-substitution can enhance affinity for certain targets, such as the 5-HT1A serotonin (B10506) receptor, while decreasing affinity for others. nih.gov The length and nature of the linker connecting the piperazine to another pharmacophoric group can also be critical. Studies have shown that a four-carbon chain can be optimal for activity at certain serotonin receptors. ijrrjournal.com

Receptor Target Engagement and Affinity Studies (In Vitro/Preclinical In Vivo)

Piperazine derivatives are well-known for their interactions with serotonergic receptors, which are implicated in a variety of neurological and psychiatric disorders. ijrrjournal.com Arylpiperazines, in particular, have been extensively studied as ligands for 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. researchgate.netnih.gov

N4-substitution of arylpiperazines has been shown to enhance their affinity for 5-HT1A receptors. nih.gov For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine exhibits a very high affinity for 5-HT1A sites with a Ki value of 0.6 nM. nih.gov The development of selective 5-HT1A receptor inhibitors is closely associated with the incorporation of a 4-alkyl-1-arylpiperazine scaffold. semanticscholar.org

Derivatives of 1,3,5-triazine-methylpiperazine have shown high affinity and selectivity for the 5-HT6 receptor. researchgate.net One such derivative displayed a Ki of 11 nM for 5-HT6R with significant selectivity over 5-HT1A, 5-HT2A, 5-HT7b, and D2L receptors. researchgate.net

The affinity of arylpiperazine derivatives at the 5-HT7 receptor has also been investigated. In one study, a series of new arylpiperazine derivatives showed Ki values for the 5-HT7 receptor ranging from 9.38 nM to 79.4 nM. nih.gov

Table 1: Binding Affinities (Ki, nM) of Representative Piperazine Derivatives at Serotonergic Receptors

Compound/Derivative Class 5-HT1A 5-HT6 5-HT7
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine nih.gov 0.6 - -
1,3,5-triazine-methylpiperazine derivative researchgate.net >100 11 >1000
Arylpiperazine derivative 8b nih.gov - - 9.38
Arylpiperazine derivative 11b nih.gov - - 79.4

The dopamine (B1211576) transporter (DAT) and serotonin transporter (SERT) are key targets for drugs used to treat a variety of CNS disorders. nih.govrti.org Piperazine derivatives have been shown to interact with these transporters. nih.govrti.org Certain 1-phenyl-piperazine analogs can inhibit the uptake of neurotransmitters by hSERT, hDAT, and the human norepinephrine transporter (hNET), and can also induce their release. rti.org

A series of chlorophenylpiperazine analogues have demonstrated high affinity for DAT. nih.gov For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine showed high affinity and selectivity for DAT. nih.gov The selectivity of phenylpiperazine analogs can be modulated by the careful selection of substituents on the piperazine skeleton. rti.org

Table 2: Transporter Binding Affinities of a Chlorophenylpiperazine Analogue

Compound DAT SERT NET
1-(3-chlorophenyl)-4-phenethylpiperazine nih.gov High Affinity >160-fold selective vs SERT -

Arylpiperazines have gained attention in cancer research due to their potential as scaffolds for developing anticancer agents. nih.govmdpi.com These compounds can exhibit cytotoxic effects against cancer cells by interacting with various molecular targets involved in cancer pathogenesis. nih.govmdpi.com For example, some piperazine-based compounds are potent inhibitors of the smoothened (SMO) receptor, which is implicated in carcinogenesis. nih.gov

Novel piperazine derivatives have demonstrated anti-proliferative activity in different tumor cell lines. nih.govmdpi.com For instance, certain thiazolinylphenyl-piperazines have shown highly cytotoxic effects on MDA-MB231 breast cancer cells. mdpi.com Additionally, novel piperazine derivatives of the natural compound vindoline have shown significant antiproliferative effects against a panel of 60 human tumor cell lines. mdpi.comnih.gov One such conjugate containing a [4-(trifluoromethyl)benzyl]piperazine moiety was particularly effective against the breast cancer MDA-MB-468 cell line with a GI50 of 1.00 μM. mdpi.comnih.gov

Table 3: Anti-proliferative Activity of a Vindoline-Piperazine Conjugate

Compound Cell Line Activity (GI50)
Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate mdpi.comnih.gov MDA-MB-468 (Breast Cancer) 1.00 μM

Bioisosteric Replacements of the Piperazine Moiety in Biological Design

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. enamine.netenamine.net The piperazine moiety has been the subject of such strategies. enamine.netenamine.netcambridgemedchemconsulting.com

Various piperazine bioisosteres have been designed and synthesized. enamine.net For example, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect its activity and reduce cytotoxicity. enamine.netenamine.net Other bioisosteric replacements for piperazine include diazaspiroalkanes, bridged 2,5-diazabicyclo[2.2.1]heptane, and 1,4-diazepine. nih.gov

However, the replacement of the piperazine moiety does not always lead to improved activity. In the development of σ2 receptor ligands, replacing the piperazine moiety in a lead compound with diazaspiroalkanes resulted in a loss of affinity for the σ2R. nih.gov In contrast, a homopiperazine analog (1,4-diazepane) showed the highest affinity for σ2R in the same study. nih.gov These findings underscore the importance of carefully considering the structural and electronic properties of the bioisostere in the context of the specific biological target.

Modulation of Pharmacokinetic and Pharmacodynamic Properties Through Piperazine Scaffolds

The piperazine moiety is a powerful tool for medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, which are critical for determining a compound's pharmacokinetic (PK) profile. nih.goveurekaselect.com The two nitrogen atoms within the six-membered ring can be modified to modulate basicity, polarity, and hydrogen bonding capacity, thereby influencing solubility, permeability, and oral bioavailability. nih.govnih.gov

The structure of this compound incorporates key modifications to the basic piperazine scaffold that are intended to intelligently modulate PK and pharmacodynamic (PD) properties.

Impact of the 2-Methyl Group: The introduction of a methyl group at the C2 position of the piperazine ring, as seen in 2-methylpiperazine (B152721), can have several effects. It increases the lipophilicity of the molecule compared to the unsubstituted piperazine, which can influence its ability to cross biological membranes, including the blood-brain barrier (BBB). This is a desirable trait for centrally acting drugs. mdpi.com Furthermore, the methyl group can provide steric hindrance, potentially shielding the adjacent nitrogen atom from metabolic enzymes like cytochrome P450s, which could lead to a longer half-life and improved metabolic stability.

Role of the N-(2-methoxyethyl) Substituent: The N-alkylation of the piperazine ring with a 2-methoxyethyl group further refines the compound's properties. The ether linkage introduces a polar functional group that can improve aqueous solubility and act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. eurekaselect.com This substituent can also be optimized to balance lipophilicity and hydrophilicity, a key aspect of achieving favorable drug-like properties. For instance, N-methylpiperazine has been incorporated into various CNS-acting drugs and anticancer agents to improve water solubility and target affinity. mdpi.com The methoxyethyl group in this compound serves a similar purpose, aiming to strike the right balance between pharmacokinetic and pharmacodynamic attributes. mdpi.com

The strategic combination of these substituents on the piperazine scaffold is a deliberate design choice to create a building block that imparts favorable properties to a larger drug molecule. The table below illustrates the anticipated influence of these structural modifications on key pharmaceutical properties.

Structural FeatureProperty InfluencedAnticipated EffectRationale
Piperazine Ring Basicity, SolubilityIncreases aqueous solubility at physiological pH.The two nitrogen atoms can be protonated, forming soluble salts. nih.gov
(2R)-Methyl Group Lipophilicity, MetabolismIncreases lipophilicity; may sterically hinder metabolism.Addition of an alkyl group reduces polarity; steric bulk can block access of metabolic enzymes.
N-(2-methoxyethyl) Group Polarity, H-bonding, PKBalances lipophilicity and improves drug-like properties.The ether oxygen acts as a hydrogen bond acceptor, enhancing solubility and target interactions.

This table is generated based on established principles of medicinal chemistry.

Early-Stage Drug Discovery Efforts Utilizing Piperazine Derivatives

Piperazine and its derivatives are considered "privileged structures" in drug discovery because they can interact with a wide range of biological targets with high affinity. nih.gov The structural versatility of the piperazine core allows for the creation of large libraries of compounds that can be screened against various receptors, enzymes, and ion channels. researchgate.net Specifically, 2-methylpiperazine is a known building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS), such as antidepressants and anti-anxiety medications. chemimpex.com

The compound this compound is a chiral intermediate, and its stereochemistry can be crucial for selective binding to a biological target. The use of single enantiomers often leads to improved potency and a better safety profile by reducing off-target effects. This specific chiral building block is particularly relevant in the synthesis of complex molecules like Mirtazapine, an effective antidepressant agent known for its unique pharmacodynamic properties. quickcompany.insemanticscholar.org

In early-stage drug discovery, piperazine derivatives are frequently employed to engage with various biological targets. For example, N-methylpiperazine chalcones have been identified as dual inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), which are key targets in the development of treatments for Alzheimer's disease. mdpi.com Computational studies on these derivatives predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier, highlighting the favorable pharmacokinetic properties imparted by the N-methylpiperazine moiety. mdpi.com

The application of piperazine derivatives spans numerous therapeutic areas, as shown in the table below, which lists examples of biological targets and the therapeutic potential of molecules incorporating substituted piperazine scaffolds.

Therapeutic AreaBiological Target ClassExample of Piperazine ApplicationPotential Indication
Oncology Kinase InhibitorsIncorporation of N-methylpiperazine to improve solubility and target affinity. mdpi.comVarious Cancers
Neuroscience GPCRs, Transporters, EnzymesUsed as a core scaffold in antidepressants and antipsychotics (e.g., Mirtazapine). quickcompany.inmdpi.comDepression, Schizophrenia
Neurodegenerative Disease MAO-B, AChEDesign of dual inhibitors for multi-target therapy. mdpi.comAlzheimer's Disease
Infectious Diseases Various microbial targetsPiperazine derivatives have shown antibacterial and antifungal activity.Bacterial & Fungal Infections

This table provides examples of the broad utility of the piperazine scaffold in drug discovery based on published research.

The use of this compound as a synthetic intermediate allows for the precise installation of a functionalized, chiral piperazine unit into a drug candidate. This enables the exploration of structure-activity relationships (SAR) to optimize binding affinity, selectivity, and functional activity at the desired biological target, while simultaneously maintaining or improving the pharmacokinetic profile of the molecule. nih.gov

Applications in Catalysis and Ligand Design

Chiral Piperazines as Ligands in Asymmetric Catalysis

While chiral piperazines are a recognized class of ligands in asymmetric catalysis, no studies were found that specifically employ (2R)-1-(2-methoxyethyl)-2-methylpiperazine for this purpose. The structural motif of a chiral piperazine (B1678402) suggests potential for such applications, but this has not been experimentally verified or reported for this specific molecule.

There are no documented instances of enantioselective catalytic reactions mediated specifically by this compound as a ligand. Research in this area has focused on other substituted chiral piperazine derivatives.

The design and synthesis of this compound itself is achievable through established synthetic routes for N-substituted piperazines. However, there are no published reports on its specific design and synthesis for the purpose of creating a novel chiral ligand for catalytic applications.

Organocatalytic Applications of Piperazine Derivatives

The field of organocatalysis often utilizes chiral amines and their derivatives. Piperazine-based structures can act as organocatalysts in various reactions. However, a review of the literature indicates that this compound has not been investigated or reported for any organocatalytic applications.

Data Tables

No experimental data regarding the catalytic performance of this compound could be found. Therefore, no data tables can be generated.

Applications in Agrochemical Research

Bioactivity of Piperazine (B1678402) Derivatives as Pesticidal Agents

From 2000 to 2022, numerous piperazine-containing compounds have demonstrated efficacy against a variety of agricultural pests, including fungi, bacteria, insects, and plant viruses, as well as exhibiting herbicidal properties. rhhz.net The 2-methylpiperazine (B152721) moiety, in particular, is recognized for its role as an intermediate in the synthesis of agrochemicals, where it is used in the formulation of pesticides and herbicides to enhance molecular stability and efficacy. datavagyanik.comchemimpex.com

Antifungal Activities and Mechanisms

While no specific data exists for "(2R)-1-(2-methoxyethyl)-2-methylpiperazine," various other piperazine derivatives have been synthesized and evaluated for their antifungal properties against plant pathogens. For instance, some novel chalcone (B49325) derivatives incorporating a piperazine fragment have shown inhibitory effects on fungi such as Rhizoctonia solani and Colletotrichum gloeosporioides.

Insecticidal Properties

The piperazine structure is a common component in the design of new insecticides. rhhz.net N-alkyl substituted piperazine neonicotinoid derivatives have shown excellent activity against several insect species, including Aphis gossypii and Besimia tabaci. rhhz.net

Anti-Plant Virus Activities

Research into piperazine derivatives has led to the discovery of compounds with significant anti-plant virus properties. For example, certain trifluoromethylpyridine piperazine derivatives have been found to be effective against the Cucumber Mosaic Virus (CMV).

Herbicidal Properties

The use of 2-methylpiperazine in the formulation of high-performance herbicides highlights the relevance of this structural component in developing new weed control agents. datavagyanik.compolarismarketresearch.com Generally, piperazine derivatives have been explored for their herbicidal potential. rhhz.net

Acaricidal Activities

Although no studies on the acaricidal activity of "this compound" were found, other piperazine derivatives have been shown to be effective against mites. For example, certain phenylpiperazine derivatives have demonstrated good acaricidal activity against Tetranychus urticae.

Antibacterial Activities Against Plant Pathogens

A series of substituted piperazine derivatives have been synthesized and tested for their antimicrobial activity, showing significant effects against various bacterial strains. nih.gov However, specific studies targeting plant pathogens with "this compound" are not available.

Future Directions in Piperazine-Based Agrochemical Development

The future of piperazine-based agrochemical development is poised to capitalize on several emerging trends in crop protection. A key area of focus is the development of compounds with novel modes of action to combat the growing problem of resistance to existing pesticides and fungicides. The versatility of the piperazine scaffold allows for the exploration of a vast chemical space, increasing the probability of discovering new biological targets. grandviewresearch.com

There is also a significant push towards developing more environmentally friendly and sustainable agrochemicals. globalgrowthinsights.com This includes designing molecules that are more selective, targeting specific pests or pathogens while minimizing harm to non-target organisms and the environment. The potential to fine-tune the physicochemical properties of piperazine derivatives by modifying their substituents could lead to compounds with improved environmental profiles, such as enhanced biodegradability.

The exploration of bio-based pesticides is another promising avenue. grandviewresearch.com Natural products can serve as inspiration for the design of new piperazine-containing agrochemicals. By incorporating structural motifs from natural products with known biological activity, researchers can develop novel compounds with potentially improved efficacy and sustainability.

Furthermore, advancements in computational chemistry and molecular modeling will likely accelerate the design of new piperazine-based agrochemicals. These tools can help to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and streamline the discovery process.

Future Directions and Emerging Research Avenues for 2r 1 2 Methoxyethyl 2 Methylpiperazine

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral piperazines, such as the (2R)-2-methylpiperazine core of the title compound, is a critical area of research. researchgate.net Future efforts are likely to focus on developing more efficient and scalable stereoselective synthetic routes. Current methods for producing chiral 2-methylpiperazine (B152721) include resolution with chiral reagents, synthesis from a chiral pool, and the creation of the chiral center via asymmetric synthesis. researchgate.net One promising avenue is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which can be converted to chiral piperazines without loss of optical purity. dicp.ac.cnrsc.orgrsc.org

Further research could explore novel catalytic systems, such as those employing iridium, for the asymmetric hydrogenation of pyrazine (B50134) derivatives, which has shown high enantioselectivity. researchgate.net The development of enzymatic resolutions or dynamic kinetic resolution processes could also provide more environmentally friendly and cost-effective pathways to enantiomerically pure (2R)-2-methylpiperazine, the key precursor to (2R)-1-(2-methoxyethyl)-2-methylpiperazine. A Chinese patent describes a concise and cost-effective route for synthesizing chiral 2-methylpiperazine, highlighting the ongoing effort to streamline production. google.com

Exploration of Underexplored Carbon-Substituted Piperazine (B1678402) Derivatives

While N-substituted piperazines are prevalent in pharmaceuticals, their carbon-substituted counterparts remain significantly underexplored. dicp.ac.cn Research indicates that only about 20% of piperazines in medicinal chemistry have substituents on the carbon atoms of the ring. mdpi.com This lack of structural diversity presents a substantial opportunity for discovering novel compounds with unique pharmacological profiles.

For this compound, future research could focus on introducing additional substituents at the C-3, C-5, and C-6 positions of the piperazine ring. Advances in C-H functionalization offer a direct approach to creating such analogs. nih.gov These methods can provide new avenues for synthesizing diverse substitution patterns that were previously difficult to obtain. nih.gov

The exploration of these novel C-substituted derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The table below illustrates potential, yet-to-be-explored derivatives of this compound that could be targets for future synthesis.

Potential Derivative Rationale for Exploration
(2R, 5S)-1-(2-methoxyethyl)-2,5-dimethylpiperazineIntroduction of a second methyl group could enhance binding affinity or alter metabolic stability.
(2R, 3S)-3-hydroxy-1-(2-methoxyethyl)-2-methylpiperazineAddition of a hydroxyl group could introduce new hydrogen bonding interactions and improve solubility.
(2R)-1-(2-methoxyethyl)-2-methyl-5-phenylpiperazineA phenyl group could introduce aromatic interactions and modulate the pharmacological profile.

Advanced Mechanistic Studies using Spectroscopic and Analytical Techniques

A thorough understanding of the structural and dynamic properties of this compound is essential for its development. Advanced spectroscopic and analytical techniques will play a crucial role in these mechanistic studies. While specific data for the title compound is not widely published, standard techniques are routinely applied to piperazine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the structure and stereochemistry. 1H and 13C NMR data are available for the parent compound, 2-methylpiperazine, and its enantiomers. nih.govchemicalbook.comchemicalbook.com Future studies on this compound would involve detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to study its conformational dynamics in solution.

Mass Spectrometry (MS) , particularly coupled with Gas Chromatography (GC-MS), is vital for determining the molecular weight and fragmentation patterns, which aids in structural elucidation. nih.gov High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy can identify the characteristic functional groups present in the molecule. nist.gov For this compound, this would include stretches for C-H, C-N, and C-O bonds.

X-ray Crystallography could provide definitive proof of the solid-state conformation and absolute stereochemistry of the molecule or its derivatives, offering insights into intermolecular interactions.

The table below summarizes the key spectroscopic and analytical techniques and their potential applications in studying this compound.

Technique Application Information Gained
1D & 2D NMRStructural ElucidationConnectivity, stereochemistry, conformational analysis
High-Resolution MSMolecular Formula ConfirmationExact mass and elemental composition
GC-MSIdentification and PurityFragmentation patterns, detection in complex mixtures
FT-IR SpectroscopyFunctional Group AnalysisPresence of key chemical bonds
X-ray CrystallographySolid-State StructureAbsolute configuration, bond lengths and angles, packing

Integration of Artificial Intelligence and Machine Learning in Piperazine Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For this compound, these computational tools offer significant potential for designing novel analogs with optimized properties.

Generative AI models can explore vast chemical spaces to propose new molecules based on the piperazine scaffold. chemrxiv.org These models can be trained on existing datasets of active piperazine-containing compounds to learn the structure-activity relationships and generate novel structures with a high probability of biological activity. mdpi.com

Predictive ML models can be used to estimate various properties of designed molecules, such as their binding affinity to specific targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility. mit.edu This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. nih.gov Active learning frameworks can further refine these models by iteratively suggesting which compounds to synthesize and test next to gain the most informative data. nih.gov

The integration of AI and ML in the design of derivatives of this compound could lead to the rapid identification of new drug candidates with improved efficacy and safety profiles. github.com

Discovery of New Biological Targets and Pharmacological Profiles for Piperazine Scaffolds

The piperazine ring is a versatile scaffold found in drugs targeting a wide array of biological systems. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antipsychotic effects. sigmaaldrich.com

While the specific pharmacological profile of this compound is not extensively documented in publicly available research, its structural features suggest several potential areas for investigation. The chiral center and the methoxyethyl group could impart selectivity for specific biological targets.

Future research should involve comprehensive screening of this compound and its newly synthesized derivatives against a diverse panel of biological targets. This could uncover novel activities in areas such as oncology, infectious diseases, and central nervous system disorders. For instance, some piperazine derivatives act as permeation enhancers, which could be a valuable property for drug delivery applications. sigmaaldrich.com The table below summarizes some of the known pharmacological activities of the broader piperazine class, suggesting potential avenues for the title compound.

Pharmacological Activity Examples of Piperazine-Containing Drugs Potential for this compound
AntipsychoticClozapineInvestigation against dopamine (B1211576) and serotonin (B10506) receptors
AntidepressantVortioxetineScreening for effects on neurotransmitter reuptake
AnticancerImatinibEvaluation in cancer cell line proliferation assays
AntifungalItraconazoleTesting against various fungal pathogens
AntibacterialCiprofloxacinScreening for activity against bacterial strains

Expansion of Applications in Materials Science or Industrial Processes

Beyond pharmaceuticals, piperazine and its derivatives have applications in materials science and various industrial processes. github.com Piperazines are used in the manufacturing of plastics, resins, pesticides, and brake fluids. nih.gov They also serve as fluids for CO2 and H2S scrubbing. github.com

The unique structure of this compound could be leveraged in the development of new materials. For example, its ability to chelate metal ions could be exploited in the synthesis of novel catalysts or metal-organic frameworks (MOFs). nist.gov The chiral nature of the molecule could be advantageous in creating chiral polymers or materials for enantioselective separations.

In the area of corrosion inhibition, piperazine functionalization of mesoporous silica (B1680970) has been shown to improve the loading and release of corrosion inhibitors. The specific properties of this compound could be investigated for similar applications, potentially leading to more efficient and controlled-release systems for protecting metals. Further research into these non-pharmaceutical applications could unlock new commercial opportunities for this versatile compound.

Q & A

Basic: What are the most reliable synthetic routes for (2R)-1-(2-methoxyethyl)-2-methylpiperazine, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves multi-step protocols starting from chiral precursors or resolution of racemic mixtures. For example, a common route begins with (R)-2-methylpiperazine, followed by alkylation with 2-methoxyethyl halides under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) . Enantiomeric purity (>98% ee) is maintained using chiral catalysts like Pd complexes or asymmetric hydrogenation . Key parameters include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve alkylation efficiency but may require rigorous drying .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions like over-alkylation .

Advanced: How can computational methods optimize the compound’s binding affinity for serotonin receptors while minimizing off-target effects?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with 5-HT receptors. For example:

  • Docking studies : The (2R)-configuration positions the methoxyethyl group in a hydrophobic pocket of 5-HT1A, enhancing affinity .
  • Off-target mitigation : Free energy perturbation (FEP) calculations identify substituents (e.g., fluorobenzyl groups) that reduce binding to α1-adrenergic receptors .
  • Validation : Radioligand binding assays (Ki < 10 nM for 5-HT1A) confirm computational predictions .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxyethyl proton shifts at δ 3.3–3.5 ppm) and enantiopurity via chiral shift reagents .
  • X-ray crystallography : Resolves absolute configuration (R,R vs. R,S) .
  • HPLC-MS : Quantifies purity (>99%) using chiral columns (e.g., Chiralpak IA) with acetonitrile/ammonium bicarbonate mobile phases .

Advanced: How do conflicting reports about the compound’s metabolic stability in hepatic microsomes inform experimental design?

Discrepancies arise from species-specific CYP450 metabolism:

  • Rat microsomes : Rapid N-demethylation (t1/2 = 15 min) due to CYP2D6 activity .
  • Human microsomes : Slower degradation (t1/2 = 45 min) via CYP3A4, requiring co-administration of inhibitors like ketoconazole .
    Mitigation : Use species-matched microsomes and validate with stable isotope tracers (e.g., deuterated analogs) .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Chiral resolution : Racemization during alkylation requires chiral auxiliaries (e.g., benzyl carbamates) or enzymatic resolution .
  • Purification : Silica gel chromatography is inefficient; switch to preparative HPLC or crystallization in hexane/ethyl acetate .
  • Yield optimization : Palladium-catalyzed coupling improves yield (70–85%) but requires rigorous exclusion of oxygen .

Advanced: How can in vitro/in vivo discrepancies in pharmacokinetic data be resolved?

  • In vitro : High plasma protein binding (90%) reduces free fraction, misleading clearance predictions .
  • In vivo : Use cassette dosing in rodents to measure AUC and Cmax simultaneously .
  • Modeling : Physiologically based pharmacokinetic (PBPK) models adjust for species differences in bioavailability .

Basic: What safety protocols are essential for handling this compound in the lab?

  • PPE : Nitrile gloves, lab coats, and fume hoods (vapor pressure = 0.1 mmHg at 25°C) .
  • Spill management : Neutralize with 10% acetic acid and adsorb with vermiculite .
  • Storage : Under nitrogen at −20°C to prevent oxidation .

Advanced: What strategies address contradictions in reported biological activity across cell-based vs. tissue-level assays?

  • Cell-based : High activity in HEK-293 cells (IC50 = 50 nM) may reflect overexpression of target receptors .
  • Tissue assays : Lower potency in isolated rat aorta (IC50 = 200 nM) due to tissue-specific receptor isoforms .
    Resolution : Use CRISPR-edited cell lines or ex vivo human tissue models .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

  • pH stability : Incubate in buffers (pH 1–10) at 37°C; LC-MS detects degradation products (e.g., piperazine ring opening at pH < 2) .
  • Thermal stability : TGA/DSC analysis shows decomposition >150°C .

Advanced: What mechanistic insights explain its dual agonism/antagonism at GPCRs in different tissues?

  • Biased signaling : The methoxyethyl group stabilizes receptor conformations favoring β-arrestin recruitment over G-protein activation .
  • Tissue variation : Co-expression of RGS proteins in neuronal tissues modulates efficacy .
    Experimental validation : BRET assays quantify β-arrestin vs. cAMP pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.